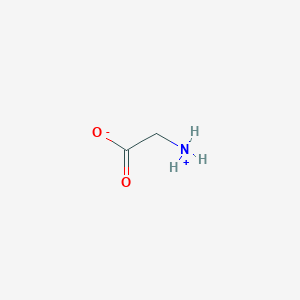
2-Azaniumylacetate
概要
説明
2-Azaniumylacetate, also known as glycine betaine or trimethylglycine, is a naturally occurring osmoprotectant found in various plants, animals, and microorganisms. It is a quaternary ammonium compound that helps these organisms to survive under extreme conditions such as high salinity, drought, and temperature stress. In recent years, the scientific community has shown a growing interest in 2-Azaniumylacetate due to its potential applications in various fields such as agriculture, medicine, and biotechnology.
作用機序
The mechanism of action of 2-Azaniumylacetate involves its ability to act as an osmoprotectant and a methyl donor. As an osmoprotectant, it helps to maintain cellular homeostasis under high salt or drought conditions by balancing the intracellular and extracellular osmotic pressure. As a methyl donor, it participates in various biochemical reactions such as methylation of DNA, RNA, and proteins, which play a crucial role in gene expression, protein function, and cell signaling.
生化学的および生理学的効果
2-Azaniumylacetate has been shown to have various biochemical and physiological effects on organisms. It can improve the stability and activity of enzymes and proteins by reducing denaturation and aggregation under extreme conditions. It can also modulate the expression of genes and proteins involved in stress response, metabolism, and cell signaling, which can lead to improved growth, development, and survival of organisms under stress conditions.
実験室実験の利点と制限
2-Azaniumylacetate has several advantages and limitations for lab experiments. Its ability to improve enzyme stability and activity makes it an ideal additive for various biochemical assays and protein purification processes. Its use as a cryoprotectant can also help to preserve the viability and function of cells and tissues during freezing and thawing. However, its potential toxicity and interference with other chemical reactions may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Azaniumylacetate. One area of interest is its potential use as a biocontrol agent for plant diseases and pests. Another area of interest is its potential role in epigenetic regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate its mechanisms of action and to optimize its production and application in various fields.
科学的研究の応用
2-Azaniumylacetate has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to improve crop yield and quality under abiotic stress conditions such as drought, salinity, and heat. In medicine, it has been investigated for its potential therapeutic effects on various diseases such as cardiovascular disease, diabetes, and cancer. In biotechnology, it has been used as a stabilizer for enzymes and proteins, as well as a cryoprotectant for cells and tissues.
特性
IUPAC Name |
2-azaniumylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaniumylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




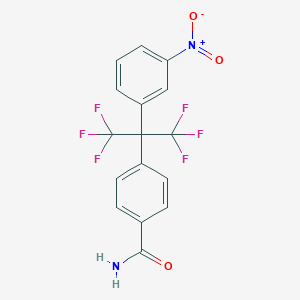
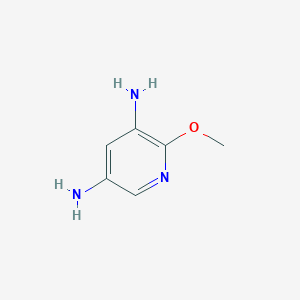
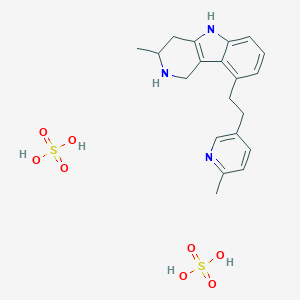

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)


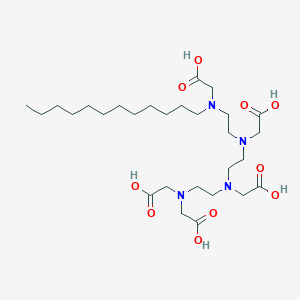
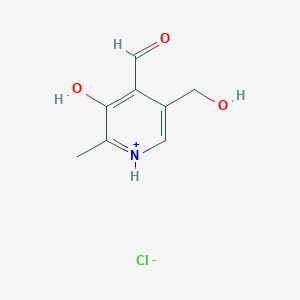
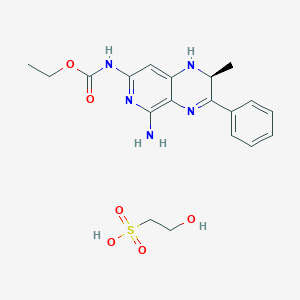
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)